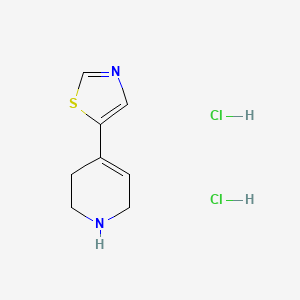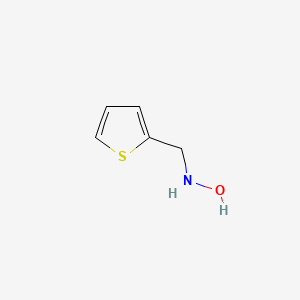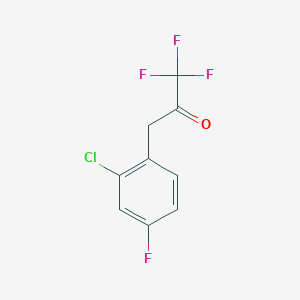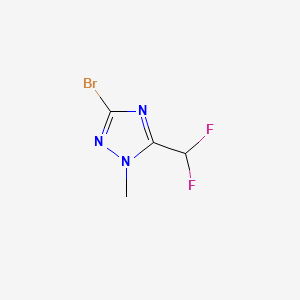
4-(1,3-Thiazol-5-yl)-1,2,3,6-tetrahydropyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine moiety. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the formation of the thiazole ring followed by the fusion with the tetrahydropyridine moiety. One common method includes the reaction of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The tetrahydropyridine moiety can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the tetrahydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins . This interaction can lead to various physiological effects, depending on the specific biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride apart is its unique combination of the thiazole ring with the tetrahydropyridine moiety, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C8H12Cl2N2S |
|---|---|
分子量 |
239.16 g/mol |
IUPAC名 |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1,5-6,9H,2-4H2;2*1H |
InChIキー |
HERVSVMDAVXJEY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CN=CS2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)


